molecular formula C15H15NO3 B5719999 ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate

ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate

Cat. No.: B5719999
M. Wt: 257.28 g/mol
InChI Key: LQYONOZRZQUFGB-MDWZMJQESA-N
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Description

Ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate typically involves the condensation of indole-3-carbaldehyde with ethyl acetoacetate. The reaction is catalyzed by a base, such as piperidine, and is carried out under reflux conditions. The reaction proceeds via the formation of a Knoevenagel condensation product, which is then subjected to cyclization to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional carbonyl groups.

    Reduction: Alcohol derivatives with hydroxyl groups.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Indol-3-yl)ethanone: Another indole derivative with similar structural features.

    Imidazo[1,5-a]indol-3-ones: Compounds with an indole ring fused to an imidazole ring.

Uniqueness

Ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate is unique due to its specific substitution pattern on the indole ring and the presence of an ester functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-15(18)13(10(2)17)8-11-9-16-14-7-5-4-6-12(11)14/h4-9,16H,3H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYONOZRZQUFGB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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